molecular formula C18H20N4O6 B2760194 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1048015-08-2

3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid

Cat. No.: B2760194
CAS No.: 1048015-08-2
M. Wt: 388.38
InChI Key: AOJGKHIAOYZBFL-UHFFFAOYSA-N
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Description

3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid (CAS 1048015-08-2) is a specialized organic compound with a molecular formula of C18H20N4O6 and a molecular weight of 388.37 g/mol . Its multifunctional architecture integrates a carbamoyl-linked nitroaryl group and a pyridinylmethylamino-substituted propanoic acid moiety, creating a versatile scaffold for medicinal chemistry and drug discovery research . The structure features tunable electronic properties, contributed by the presence of both an electron-withdrawing nitro group and an electron-donating ethoxy group on the phenyl ring . The pyridine nitrogen and carboxylic acid functionalities enhance its potential for molecular recognition and provide a site for further chemical derivatization, respectively . This compound is related to a class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have been explored in scientific literature for their structure-dependent biological activities, serving as an attractive scaffold for the development of novel candidates in pharmacological research . With a Topological Polar Surface Area of 146Ų and other calculated properties such as three hydrogen bond donors and eight hydrogen bond acceptors, this compound presents significant potential for use as a key intermediate in the synthesis of biologically active molecules and for probing specific enzymatic or receptor interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6/c1-2-28-13-5-6-14(16(8-13)22(26)27)21-17(23)9-15(18(24)25)20-11-12-4-3-7-19-10-12/h3-8,10,15,20H,2,9,11H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGKHIAOYZBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid exhibit significant anticancer properties. For instance, analogs have shown efficacy in inhibiting tumor growth in xenograft models, particularly in Met-dependent gastric carcinoma . The structural features of this compound may enhance its ability to interact with cancer-related pathways.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, particularly those involved in cancer progression. Studies have highlighted the importance of substituents on the pyridine ring to improve enzyme potency and selectivity . This suggests a potential role in developing targeted therapies for conditions like cancer.

Pharmacokinetics and Safety

Preclinical studies have demonstrated favorable pharmacokinetic profiles for similar compounds, indicating good absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for advancing these compounds into clinical trials .

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated complete tumor stasis in xenograft models following oral administration of similar compounds .
Study 2Enzyme InhibitionImproved enzyme potency observed with specific substitutions on the pyridine ring; compounds advanced to phase I clinical trials due to favorable safety profiles .
Study 3PharmacokineticsEvaluated ADME properties showing promising results for further clinical development.

Comparison with Similar Compounds

Structural Features

The following compounds share a propanoic acid core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name/ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Ethoxy-2-nitrophenyl carbamoyl; pyridin-3-ylmethyl amino ~407.35 Combines nitro (electron-withdrawing) and ethoxy (electron-donating) groups; pyridine enhances solubility.
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate Cyano, ethoxycarbonyl, dimethylamino ~309.33 Electron-deficient cyano group; used in heterocyclic synthesis (e.g., pyridopyrimidinones).
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitrophenyl ~225.17 Nitro group at meta position; implicated in tyrosine nitration under oxidative stress.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid Trifluoromethylpyridinyl; Boc-protected amino ~334.30 Fluorine enhances metabolic stability; pyridine substitution influences target binding.
3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid Thiazole; carbamimidoylphenyl ~431.51 Thiazole and piperidine contribute to thrombin receptor antagonism.

Key Observations :

  • Nitro Group Positioning : The target compound’s nitro group at the ortho position (vs. meta in ) may reduce steric hindrance, enhancing interactions with planar enzyme active sites.
  • Pyridine vs.
  • Carbamoyl vs. Thiazole : The carbamoyl group in the target compound provides hydrogen-bonding capacity, whereas the thiazole in introduces aromatic heterocyclic rigidity, critical for receptor antagonism.

Physicochemical Properties

  • Solubility : The ethoxy group in the target compound enhances hydrophilicity compared to purely aromatic analogs (e.g., ). However, trifluoromethylpyridine derivatives () exhibit greater membrane permeability due to fluorine’s lipophilic nature.
  • Acidity: The propanoic acid moiety (pKa ~4.8) ensures ionization at physiological pH, promoting solubility and protein interactions. Derivatives with electron-withdrawing groups (e.g., nitro in ) may slightly lower pKa.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains three critical functional groups:

  • 4-Ethoxy-2-nitrophenyl carbamoyl : The nitro group (-NO₂) is electron-withdrawing, enhancing electrophilicity, while the ethoxy group (-OCH₂CH₃) introduces steric hindrance and modulates solubility .
  • Pyridin-3-ylmethyl amino : The pyridine ring acts as a weak base, enabling hydrogen bonding or coordination with metal ions in catalytic systems .
  • Propanoic acid backbone : The carboxylic acid group facilitates salt formation, improving crystallinity for characterization .

Methodological Insight : Prioritize X-ray crystallography or NMR to confirm stereochemistry, especially at the chiral center (if present) in the propanoic acid moiety .

Advanced: How can researchers optimize synthetic yield using Design of Experiments (DOE)?

DOE is critical for identifying optimal reaction parameters:

  • Variables : Solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., 1–5 mol% Pd/C) .
  • Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships between variables and yield .
  • Validation : Confirm reproducibility via triplicate runs under predicted optimal conditions.

Case Study : A similar nitro-phenyl derivative achieved 85% yield by optimizing reflux time (8–12 hrs) and solvent (DMF:H₂O 3:1) .

Basic: What analytical techniques are recommended for characterizing purity and structure?

  • HPLC-MS : Quantify purity (>95%) and detect byproducts using a C18 column with acetonitrile/water gradient .
  • FT-IR : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid O-H at 2500–3000 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃) .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or impurities:

  • Statistical Meta-Analysis : Pool data from multiple studies to identify outliers using Grubbs’ test (α=0.05) .
  • Replicate Key Experiments : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .
  • Purity Verification : Re-test activity after repurifying the compound via preparative HPLC .

Basic: What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (no acute hazards reported, but precaution advised) .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of nitro group-derived vapors .
  • Waste Disposal : Incinerate in a certified chemical waste facility to prevent environmental release .

Advanced: How to evaluate stability under varying pH and temperature?

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-Dependent Hydrolysis : Test in buffers (pH 1–10) to identify labile bonds (e.g., carbamate hydrolysis in acidic conditions) .

Advanced: What computational methods predict interactions with biomolecular targets?

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the pyridine and nitro groups .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

Basic: How to assess solubility for in vitro studies?

  • Shake-Flask Method : Dissolve 1 mg in 1 mL of PBS, DMSO, or ethanol; centrifuge and quantify supernatant via UV-Vis (λmax ~270 nm) .
  • Co-Solvency Approach : Use 10% DMSO in PBS to enhance solubility without cytotoxicity .

Advanced: Design in vitro studies to probe mechanism of action.

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cellular Uptake Studies : Label the compound with FITC and track localization via confocal microscopy .
  • Control Experiments : Include a carbamoyl-group-deficient analog to isolate the role of the nitro-phenyl moiety .

Advanced: What challenges arise during synthetic scale-up, and how are they mitigated?

  • Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or membrane filtration .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage nitro group reduction steps .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. pyridin-3-ylmethyl amine) to minimize unreacted intermediates .

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